E3 Ligase Ligand-linker Conjugate 100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 100 is a conjugate of an E3 ligase ligand and a linker, specifically designed for use in proteolysis-targeting chimeras (PROTACs). This compound consists of Thalidomide and the corresponding linker, which serves as a Cereblon ligand to recruit CRBN protein. It is a key intermediate for the synthesis of complete PROTAC molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 100 involves the conjugation of Thalidomide with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated through a series of chemical reactions to introduce functional groups that facilitate its conjugation with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate. Common reagents used in this process include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thalidomide: Large-scale production of Thalidomide is carried out using optimized reaction conditions to ensure high yield and purity.
Conjugation with Linker: The bulk-produced Thalidomide is then conjugated with the linker using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 100 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the Thalidomide molecule.
Coupling Reactions: Formation of the conjugate through the reaction of Thalidomide with the linker.
Common Reagents and Conditions:
Coupling Agents: EDC and NHS are commonly used to facilitate the conjugation process.
Solvents: Dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are often used as solvents in these reactions.
Major Products: The primary product of these reactions is the this compound, which serves as an intermediate for the synthesis of PROTAC molecules.
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 100 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer treatment.
Industry: Utilized in the development of new therapeutic agents and drug discovery processes.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 100 functions by recruiting the CRBN protein through its Cereblon ligand component. This recruitment facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is central to the action of PROTACs, which harness the cellular ubiquitin-proteasome system for targeted protein degradation .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 100 is unique due to its specific composition of Thalidomide and the corresponding linker. Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: Used in PROTACs targeting different proteins.
MDM2 Ligand-linker Conjugates: Employed in the degradation of proteins involved in cancer pathways.
Cereblon Ligand-linker Conjugates: Other variants that recruit CRBN protein for targeted degradation.
Properties
Molecular Formula |
C26H31N5O6 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[6-[[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptan-2-yl]acetic acid |
InChI |
InChI=1S/C26H31N5O6/c32-21-4-3-20(23(35)27-21)31-24(36)18-2-1-17(9-19(18)25(31)37)30-7-5-16(6-8-30)10-28-12-26(13-28)14-29(15-26)11-22(33)34/h1-2,9,16,20H,3-8,10-15H2,(H,33,34)(H,27,32,35)/t20-/m0/s1 |
InChI Key |
VHJOJNBGACKDTI-FQEVSTJZSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.